molecular formula C21H31N7O B6445143 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549011-40-5

1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6445143
CAS No.: 2549011-40-5
M. Wt: 397.5 g/mol
InChI Key: VMKILDMYHNCIGQ-UHFFFAOYSA-N
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Description

1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound with a unique structure that combines multiple functional groups, including piperazine, piperidine, and triazolopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic reactions These steps include the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and coupling reactions

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts, solvents, and temperature control to facilitate the reactions. Industrial production also focuses on cost-effective and environmentally friendly processes, often employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

Major products from these reactions can vary depending on the specific pathways taken. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the existing structure.

Scientific Research Applications

This compound holds significant promise in scientific research due to its diverse functional groups and unique structure. In chemistry, it serves as a building block for designing new molecules with potential applications in pharmaceuticals and agrochemicals. In biology, its structure allows for interactions with various biomolecules, making it useful for studying biochemical pathways and drug design. In medicine, this compound is explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors. Industrial applications may include its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biochemical pathways, influencing cellular processes. The specific pathways involved depend on the functional groups present in the compound and their ability to bind to target molecules.

Comparison with Similar Compounds

Similar compounds include other piperazine and triazolopyridazine derivatives, each with unique properties and applications. What sets 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine apart is its combined structure, which offers a unique balance of functional groups. This makes it particularly versatile in research and potential therapeutic applications. Similar compounds might include 1-ethyl-4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine or 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidine, each exhibiting distinct chemical behaviors and research potentials.

Properties

IUPAC Name

6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-3-25-13-15-26(16-14-25)10-4-5-17-29-19-8-11-27(12-9-19)21-7-6-20-23-22-18(2)28(20)24-21/h6-7,19H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKILDMYHNCIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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